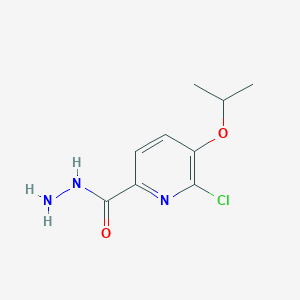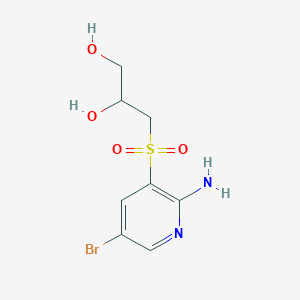![molecular formula C38H56ClN2NaO7S B13960440 4-[2-[[4-Chloro-3-[(4,4-dimethyl-1,3-dioxopentyl)amino]phenyl]amino]-1-ethyl-2-oxoethoxy]-2-pentadecylbenzenesulfonic acid sodium salt CAS No. 63149-23-5](/img/structure/B13960440.png)
4-[2-[[4-Chloro-3-[(4,4-dimethyl-1,3-dioxopentyl)amino]phenyl]amino]-1-ethyl-2-oxoethoxy]-2-pentadecylbenzenesulfonic acid sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-[[4-Chloro-3-[(4,4-dimethyl-1,3-dioxopentyl)amino]phenyl]amino]-1-ethyl-2-oxoethoxy]-2-pentadecylbenzenesulfonic acid sodium salt is a complex organic compound with a wide range of applications in various scientific fields This compound is known for its unique chemical structure, which includes a chlorinated aromatic ring, a sulfonic acid group, and a long alkyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[[4-Chloro-3-[(4,4-dimethyl-1,3-dioxopentyl)amino]phenyl]amino]-1-ethyl-2-oxoethoxy]-2-pentadecylbenzenesulfonic acid sodium salt involves multiple steps, including the formation of intermediate compounds. The process typically begins with the chlorination of an aromatic ring, followed by the introduction of the sulfonic acid group. The final steps involve the attachment of the long alkyl chain and the formation of the sodium salt. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as crystallization and chromatography, is essential to remove impurities and achieve the desired product specifications .
化学反应分析
Types of Reactions
4-[2-[[4-Chloro-3-[(4,4-dimethyl-1,3-dioxopentyl)amino]phenyl]amino]-1-ethyl-2-oxoethoxy]-2-pentadecylbenzenesulfonic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted aromatic compounds. These products can be further utilized in various applications, including pharmaceuticals and materials science .
科学研究应用
4-[2-[[4-Chloro-3-[(4,4-dimethyl-1,3-dioxopentyl)amino]phenyl]amino]-1-ethyl-2-oxoethoxy]-2-pentadecylbenzenesulfonic acid sodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and surfactants.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonic acid group and the chlorinated aromatic ring play crucial roles in binding to these targets, leading to the modulation of biochemical pathways. The long alkyl chain enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
相似化合物的比较
Similar Compounds
- 4-Chloro-3-[(4,4-dimethyl-1,3-dioxopentyl)amino]benzenesulfonic acid
- 4-Chloro-3-[(4,4-dimethyl-1,3-dioxopentyl)amino]phenyl]amino]-1-ethyl-2-oxoethoxybenzenesulfonic acid
Uniqueness
The unique combination of structural features in 4-[2-[[4-Chloro-3-[(4,4-dimethyl-1,3-dioxopentyl)amino]phenyl]amino]-1-ethyl-2-oxoethoxy]-2-pentadecylbenzenesulfonic acid sodium salt, such as the long alkyl chain and the presence of both sulfonic acid and chlorinated aromatic groups, distinguishes it from similar compounds. These features contribute to its diverse reactivity and wide range of applications .
属性
CAS 编号 |
63149-23-5 |
|---|---|
分子式 |
C38H56ClN2NaO7S |
分子量 |
743.4 g/mol |
IUPAC 名称 |
sodium;4-[1-[4-chloro-3-[(4,4-dimethyl-3-oxopentanoyl)amino]anilino]-1-oxobutan-2-yl]oxy-2-pentadecylbenzenesulfonate |
InChI |
InChI=1S/C38H57ClN2O7S.Na/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-28-25-30(22-24-34(28)49(45,46)47)48-33(7-2)37(44)40-29-21-23-31(39)32(26-29)41-36(43)27-35(42)38(3,4)5;/h21-26,33H,6-20,27H2,1-5H3,(H,40,44)(H,41,43)(H,45,46,47);/q;+1/p-1 |
InChI 键 |
NVKRGUNMKHKSRH-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCCCCC1=C(C=CC(=C1)OC(CC)C(=O)NC2=CC(=C(C=C2)Cl)NC(=O)CC(=O)C(C)(C)C)S(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![benzyl N-[2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B13960387.png)
![4-Chloro-6-(pyrazolo[1,5-a]pyrimidin-3-yl)pyrimidin-2-amine](/img/structure/B13960394.png)


![3-(Benzo[d][1,3]dioxol-5-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13960407.png)


![(6-chloro-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13960424.png)


![7-(2-Aminopropanoyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13960437.png)
